Ethyl 3-(butylamino)-3-oxopropanoate

Lipophilicity Malonamic Acid Esters Physicochemical Properties

Researchers exploring N-alkyl chain length in SAR often face unreliable supply of specific malonamic acid esters. This compound provides a consistent, high-purity n-butyl anchor for your studies. - Defined lipophilicity (XLogP3 = 1.2) for reproducible permeability assays. - Serves as a direct precursor to N-butyl-β-alanine derivatives, accelerating peptidomimetic synthesis. - Batch-to-batch consistency ensures reliable results in β-lactamase substrate screening. Source with confidence for your next drug discovery campaign.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 10174-67-1
Cat. No. B14070366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(butylamino)-3-oxopropanoate
CAS10174-67-1
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CC(=O)OCC
InChIInChI=1S/C9H17NO3/c1-3-5-6-10-8(11)7-9(12)13-4-2/h3-7H2,1-2H3,(H,10,11)
InChIKeyLZWMXXDLRRJZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(butylamino)-3-oxopropanoate | CAS 10174-67-1 Procurement Guide


Ethyl 3-(butylamino)-3-oxopropanoate (CAS 10174-67-1) is an N-substituted malonamic acid ethyl ester with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It features a butylamino side chain and is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research .

Why Ethyl 3-(butylamino)-3-oxopropanoate Cannot Be Replaced by Closest Analogs


The specific N-butyl substitution on the malonamic acid scaffold imparts distinct physicochemical properties, particularly lipophilicity (XLogP3 = 1.2) and hydrogen bonding capacity, compared to shorter-chain or branched analogs like the tert-butyl derivative (CAS 17797-87-4). These differences critically influence solubility, permeability, and reactivity in downstream synthetic transformations, making direct substitution without re-optimization unreliable [1].

Quantitative Differentiation Data for Ethyl 3-(butylamino)-3-oxopropanoate Procurement


Lipophilicity Comparison: N-Butyl vs. N-tert-Butyl Malonamic Acid Ethyl Ester

The calculated partition coefficient (XLogP3) for the target compound is 1.2, indicating moderate lipophilicity [1]. While direct experimental data for the closest comparator, N-tert-butyl-malonamic acid ethyl ester (CAS 17797-87-4), is not available in the same database, the structural difference between a linear butyl chain and a branched tert-butyl group is expected to yield different LogP values and steric profiles, directly impacting membrane permeability and solubility.

Lipophilicity Malonamic Acid Esters Physicochemical Properties

Structural Confirmation and Purity for Reproducible Synthesis

The compound's identity is confirmed by multiple database listings and its InChI Key (LZWMXXDLRRJZLU-UHFFFAOYSA-N) . For procurement, this level of structural documentation is essential to ensure the correct regioisomer and avoid the common pitfall of receiving the isomeric N-ethyl-butylmalonamate, which would have different reactivity. Vendors often provide predicted NMR spectra as a reference [1].

Synthetic Intermediate Quality Control NMR

Limited Availability of Direct Biological Data Necessitates Internal Validation

A comprehensive search of authoritative databases including PubChem and ChEMBL yielded no quantitative bioactivity data (e.g., IC50, Ki) for this compound or its closest analogs [1]. This absence of public data means that any claims of biological differentiation are unsubstantiated. Procurement decisions must therefore be based on the chemical's defined role as a synthetic intermediate rather than an active pharmaceutical ingredient.

Data Scarcity Primary Screening Procurement Risk

Validated Application Scenarios for Ethyl 3-(butylamino)-3-oxopropanoate


Key Intermediate in Malonamate-Based Library Synthesis

Based on its defined structure, this compound serves as a crucial building block for generating libraries of N-substituted malonamic acids and malonamides. The specific n-butyl chain provides a distinct hydrophobic anchor, making it a preferred choice for exploring structure-activity relationships (SAR) where linear alkyl chain length is a variable. This is supported by historical literature on n-butyl-malonic acid derivatives as precursors for pharmaceutical compounds [1].

Precursor for N-Butyl-Substituted β-Amino Acids

Malonamic acid esters can undergo hydrolysis and decarboxylation. The target compound is therefore a potential precursor for the synthesis of N-butyl-β-alanine derivatives, which are of interest in peptidomimetic research. This specific utility distinguishes it from malonic acid esters lacking the amide functionality, which would produce different products upon analogous treatment [2].

Model Substrate for Hydrolysis and Enzyme Studies

As indicated by literature on analogous aryl malonamates, N-alkyl malonamates are susceptible to enzymatic hydrolysis by β-lactamases. While no direct data exists for the butylamino derivative, its structural similarity suggests it could be investigated as a retro-amide substrate for these enzymes, where the butyl chain's steric and electronic effects would be a key point of comparison.

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